

Environmental Fate and Degradation of Hexyl Valerate: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Hexyl valerate	
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October 30, 2025

Abstract

Hexyl valerate, a volatile organic compound used as a fragrance and flavoring agent, is subject to various environmental fate and degradation processes upon its release into the environment. Due to a lack of direct experimental data on hexyl valerate, this technical guide employs a read-across approach, utilizing data from structurally similar short-chain alkyl esters—namely ethyl valerate and butyl propionate—to provide a comprehensive overview of its expected environmental behavior. This document details the anticipated pathways of biodegradation, abiotic degradation (hydrolysis and photolysis), and the potential for bioaccumulation and soil sorption. Experimental protocols for assessing these endpoints are also provided to guide future research.

Introduction

Hexyl valerate (CAS No. 1117-59-5) is an ester characterized by its fruity aroma, leading to its use in various consumer products.[1] The environmental release of such compounds necessitates a thorough understanding of their persistence, distribution, and degradation pathways to assess potential ecological risks. This whitepaper synthesizes available information on the physicochemical properties of **hexyl valerate** and its structural analogs to predict its environmental fate.



Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. Table 1 summarizes key properties for **hexyl valerate** and its surrogate compounds, ethyl valerate and butyl propionate. The octanol-water partition coefficient (log Kow) of **hexyl valerate** is estimated to be 3.8, suggesting a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.[2]

Table 1: Physicochemical Properties of Hexyl Valerate and Surrogate Esters

Property	Hexyl Valerate	Ethyl Valerate	Butyl Propionate	Source(s)
CAS Number	1117-59-5	539-82-2	590-01-2	[2]
Molecular Formula	C11H22O2	C7H14O2	C7H14O2	[2]
Molecular Weight (g/mol)	186.29	130.18	130.18	[2]
Boiling Point (°C)	~225-230	144-145	146.8	[3]
Water Solubility	Low (estimated)	2.23 g/L	1.5 g/L at 20°C	[4]
log Kow (Octanol-Water Partition Coefficient)	3.8 (estimated)	2.1 (estimated)	2.314	[2][4]
Vapor Pressure	Low (estimated)	4.42 mmHg at 25°C	0.589 kPa at 20°C	[5]
Specific Gravity	0.860 - 0.865 @ 20°C	~0.871	0.8754 @ 20°C	[1][6]

Environmental Fate and Degradation

The environmental fate of **hexyl valerate** is determined by a combination of biotic and abiotic processes, which are discussed in the following sections.



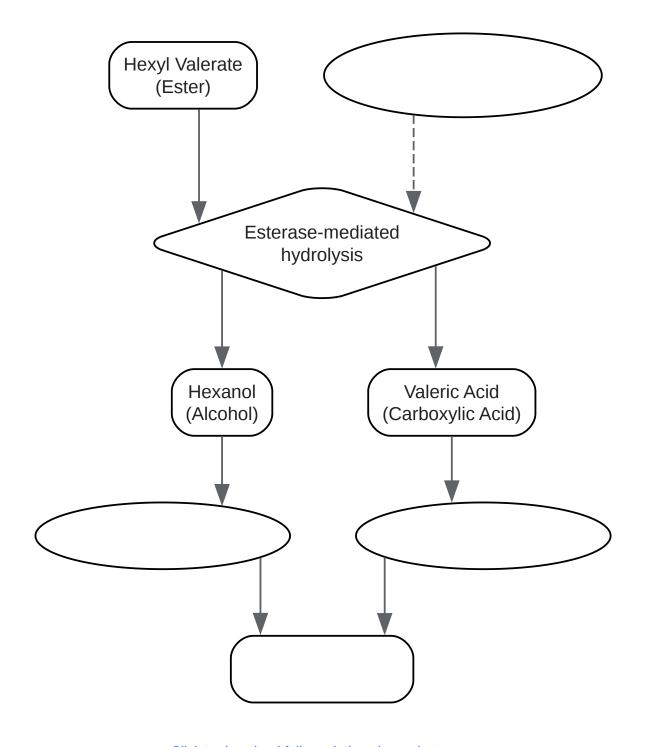
Biodegradation

Esters, as a class of compounds, are generally expected to undergo biodegradation through hydrolysis of the ester bond, yielding the corresponding alcohol and carboxylic acid.[7] In the case of **hexyl valerate**, this would result in the formation of hexanol and valeric acid, both of which are readily biodegradable. While specific data for **hexyl valerate** is unavailable, studies on similar esters suggest it is likely to be readily biodegradable. For instance, butyl propionate is considered to have a biodegradable nature.[8][9]

The "ready biodegradability" of a substance is typically assessed using standardized tests like the OECD 301 series. A substance is considered readily biodegradable if it meets the pass levels of 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period.[10] Given the nature of its expected breakdown products, it is anticipated that **hexyl valerate** would meet these criteria.

Figure 1: General Biodegradation Pathway of an Ester





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Caption: Enzymatic hydrolysis of hexyl valerate to its constituent alcohol and carboxylic acid.

Abiotic Degradation

Hydrolysis is a key abiotic degradation pathway for esters in the aquatic environment. The rate of hydrolysis is pH-dependent. While specific hydrolysis data for **hexyl valerate** is not



available, it is expected to be susceptible to hydrolysis, particularly under alkaline conditions. The half-life of an ester due to hydrolysis can be determined using the OECD 111 guideline.

Volatile organic compounds like **hexyl valerate** can undergo photolysis in the atmosphere.[11] [12][13][14][15] The rate of atmospheric degradation is primarily driven by reactions with hydroxyl radicals (•OH). The atmospheric lifetime of a VOC can be estimated based on its reaction rate constant with •OH. For many fragrance ingredients, photodegradation is a significant removal mechanism in the environment.[16]

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its log Kow value. With an estimated log Kow of 3.8, **hexyl valerate** has a moderate potential for bioaccumulation.[2] However, as it is expected to be readily biodegradable, significant bioaccumulation is unlikely. The bioaccumulation factor (BCF) can be experimentally determined using the OECD 305 test guideline. A correlation between log Kow and BCF is often used for initial assessment, with the equation log BCF = 0.85 log P - 0.70 being a common estimation tool.[17]

Mobility in Soil

The mobility of **hexyl valerate** in soil will be influenced by its water solubility and its tendency to adsorb to soil organic matter. Its low water solubility and moderate log Kow suggest that it will have a tendency to partition to the solid phase in soil and sediment, reducing its mobility. The soil adsorption coefficient (Koc) can be determined experimentally using the OECD 106 guideline.

Experimental Protocols

To address the data gaps for **hexyl valerate**, the following standardized experimental protocols are recommended.

Ready Biodegradability (OECD 301)

This test assesses the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. The CO2 Evolution Test (OECD 301B) is a suitable method.



- Principle: A solution or suspension of the test substance in a mineral medium is inoculated
 with activated sludge and incubated under aerobic conditions in the dark or diffuse light. The
 amount of CO2 produced is measured and expressed as a percentage of the theoretical
 maximum.
- Duration: 28 days.
- Pass Criteria: ≥ 60% of ThCO2 within a 10-day window.

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aquatic environments at pH values typically found in the environment (pH 4-9).

- Principle: Sterile aqueous buffer solutions at different pH values are treated with the test substance and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time.
- Tiers: The test is tiered, with a preliminary test to assess stability. If significant hydrolysis
 occurs, further tiers are conducted to determine the rate constant and identify hydrolysis
 products.

Phototransformation of Chemicals in Water (OECD 316)

This guideline assesses the potential for direct photolysis of chemicals in surface water.

- Principle: A solution of the test chemical in pure water is exposed to simulated or natural sunlight. The concentration of the chemical is monitored over time to determine the photolysis rate.
- Quantum Yield: The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Bioaccumulation in Fish (OECD 305)

This test determines the bioconcentration factor (BCF) in fish.



- Principle: Fish are exposed to the test substance in water at a constant concentration for a specified period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue and water is measured.
- BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

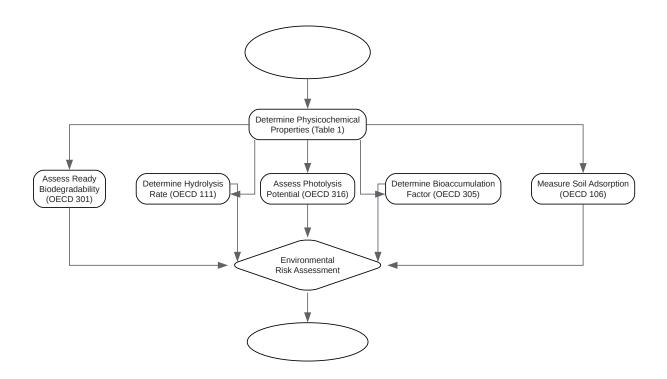
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the soil adsorption coefficient (Koc).

- Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.
- Koc Calculation: The adsorption coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to give Koc.

Figure 2: Experimental Workflow for Environmental Fate Assessment





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Caption: A structured workflow for evaluating the environmental fate of a chemical.



Quantitative Structure-Activity Relationships (QSAR)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental fate properties of chemicals.[18][19][20][21] [22][23][24][25] These models use the chemical structure to estimate properties such as biodegradability, log Kow, and toxicity. For **hexyl valerate**, QSAR models could provide initial estimates for its environmental parameters, which can then be confirmed with experimental testing.

Conclusion

While direct experimental data on the environmental fate and degradation of hexyl valerate are currently lacking, a read-across approach using data from structurally similar esters like ethyl valerate and butyl propionate provides valuable insights. Hexyl valerate is expected to be readily biodegradable, breaking down into hexanol and valeric acid. It is also likely to undergo abiotic degradation through hydrolysis and atmospheric photolysis. Its moderate log Kow suggests some potential for bioaccumulation and soil sorption, although rapid biodegradation would likely mitigate significant accumulation. To definitively characterize its environmental profile, experimental studies following standardized OECD guidelines are essential. The protocols and predictive approaches outlined in this whitepaper provide a robust framework for future research on hexyl valerate and other fragrance esters.

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